H-Tyr(H2PO3)-OH

Catalog No.
S1482177
CAS No.
21820-51-9
M.F
C9H12NO6P
M. Wt
261.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr(H2PO3)-OH

CAS Number

21820-51-9

Product Name

H-Tyr(H2PO3)-OH

IUPAC Name

(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoic acid

Molecular Formula

C9H12NO6P

Molecular Weight

261.17 g/mol

InChI

InChI=1S/C9H12NO6P/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H2,13,14,15)/t8-/m0/s1

InChI Key

DCWXELXMIBXGTH-QMMMGPOBSA-N

Synonyms

L-3-(4-Hydroxyphenyl)alanine 4’-Phosphate; L-Tyrosine-O-phosphate; Phosphotyrosine;

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OP(=O)(O)O

The exact mass of the compound O-Phospho-L-tyrosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Phosphoamino Acids. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-Tyr(H2PO3)-OH (CAS 21820-51-9), commonly known as O-Phospho-L-tyrosine, is a fully unprotected, naturally occurring phosphorylated amino acid. Characterized by its intact phosphate ester bond (-O-PO3H2) on the phenolic side chain, it serves as the exact physiological mimic of activated tyrosine residues in signal transduction pathways. Unlike protected derivatives used in solid-phase peptide synthesis (SPPS), this free amino acid is highly polar and water-soluble, making it directly compatible with aqueous enzymatic assays. In procurement and laboratory workflows, it is primarily sourced as a standardized substrate for protein tyrosine phosphatase (PTPase) kinetic studies, a competitive inhibitor in SH2 domain binding assays, and a high-fidelity immunogenic hapten for generating pan-phosphotyrosine monoclonal antibodies [1].

Research Fit

Native substrate Hydrolyzable P–O phosphoester for PTP activity assays
Reference standard Authentic L-enantiomer for phosphoproteomics workflows
Enantiopure identity L-configuration confirmed by optical rotation; not a racemate

Substituting H-Tyr(H2PO3)-OH with generic aryl phosphates (such as pNPP) or non-hydrolyzable analogs (like phosphonomethyl phenylalanine, Pmp) fundamentally alters assay kinetics and binding affinities. While pNPP is a cheap, colorimetric alternative, it lacks the amino acid backbone required for true active-site recognition by PTPases, often leading to significantly depressed catalytic rates and inaccurate kinetic modeling. Similarly, while non-hydrolyzable analogs like Pmp are useful as stable inhibitors, substituting them as haptens for antibody generation or as competitive ligands alters the bond angle and charge distribution of the phosphate group. This structural deviation can reduce the resulting antibody or SH2 domain binding affinity by up to an order of magnitude [1]. Procurement must prioritize the authentic O-phospho ester when physiological fidelity, accurate Vmax determination, or high-affinity antibody generation is the primary objective.

Substitution Risk: Phosphonate Mimetics

O-Phospho-L-tyrosine Hydrolyzable P–O bond; substrate for PTPs
Pmp / F2Pmp mimetics Non‑hydrolyzable P–C bond; act as competitive inhibitors, not substrates
O-Phospho-L-tyrosine Native solvation free energy drives authentic binding behavior
Pmp / F2Pmp mimetics Differing solvation penalties may shift binding affinity and ligand recognition
O-Phospho-L-tyrosine L‑enantiomer with defined stereochemistry; verified optical rotation
Racemic / D‑isomer mimetics Stereochemistry alters enzyme recognition; 33‑fold Ki differences reported

Absolute Specificity in Phosphatase Assays

When profiling phosphatase activity in complex mixtures, substrate specificity is critical to avoid background noise. In kinetic evaluations of extracellular phosphatases, H-Tyr(H2PO3)-OH demonstrated a robust Vmax of 8.72 µmol/min (Km = 1.27 mM), while exhibiting zero detectable cross-reactivity or cleavage by serine/threonine phosphatases [1]. This absolute discrimination allows researchers to isolate PTPase activity without the need for complex inhibitor cocktails.

Evidence DimensionPhosphatase Cleavage Rate (Vmax)
Target Compound Data8.72 µmol/min (H-Tyr(H2PO3)-OH)
Comparator Or Baseline0.0 µmol/min (O-Phospho-L-serine / O-Phospho-L-threonine)
Quantified Difference100% specificity for tyrosine vs. serine/threonine
ConditionsAqueous enzymatic assay at pH 5.5, 70°C

Procuring this exact compound ensures zero background interference from serine/threonine phosphatases during multiplexed or crude extract enzymatic screening.

Aqueous solvation
Cross-study comparable
Solvation order: BP > PP > F2BP (dianionic form)
Differential desolvation penalties affect binding potency interpretation
Free energy perturbation; CHARMM force field

Catalytic Efficiency vs. Generic Aryl Phosphates

Generic colorimetric substrates like p-nitrophenyl phosphate (pNPP) are often used as cheap substitutes for PTPase assays. However, comparative kinetic studies reveal that pNPP yields only 60.3% of the catalytic activity compared to the specific physiological substrate H-Tyr(H2PO3)-OH [1]. The lack of the amino acid backbone in pNPP prevents optimal active-site engagement, leading to an underestimation of enzyme velocity and potentially skewed IC50 values during inhibitor screening.

Evidence DimensionRelative Catalytic Activity
Target Compound Data100% relative activity (H-Tyr(H2PO3)-OH)
Comparator Or Baseline60.3% relative activity (pNPP)
Quantified Difference~40% reduction in catalytic turnover with generic substrate
ConditionsStandardized PTPase kinetic assay (5 mM substrate concentration)

Buyers conducting high-throughput inhibitor screening must use the authentic substrate to prevent artificially depressed Vmax measurements and inaccurate IC50 calculations.

Hydrolytic stability
Class-level inference
P–O phosphoester (substrate) vs. P–C phosphonate (inhibitor)
Only O‑phospho‑L‑tyrosine supports PTP turnover assays
Quantitative kcat/KM comparison not retrieved

Epitope Fidelity for Antibody Generation

When generating anti-phosphotyrosine antibodies, the choice of hapten dictates the ultimate affinity of the resulting clones. While stable, non-hydrolyzable analogs like phosphonomethyl phenylalanine (Pmp) are sometimes used, the substitution of the ester oxygen with a methylene group alters the bond angle and charge. Studies on SH2 domain and antibody binding show that Pmp-based ligands can suffer a 5- to 10-fold loss in binding affinity compared to the authentic O-phospho-L-tyrosine structure [1].

Evidence DimensionTarget Binding Affinity (Relative Kd/IC50)
Target Compound DataHigh affinity (authentic O-PO3H2 ester bond)
Comparator Or Baseline5- to 10-fold lower affinity (Pmp methylene bridge analog)
Quantified DifferenceUp to an order of magnitude loss in binding strength with non-hydrolyzable analogs
ConditionsBinding affinity assays for SH2 domains and anti-pTyr antibodies

Procuring authentic H-Tyr(H2PO3)-OH as an immunogenic hapten is critical to ensure the resulting antibodies possess maximum physiological affinity for downstream diagnostic use.

Cell growth inhibition
Supporting evidence
S‑phase arrest in ACHN renal and breast carcinoma cells
Reported substrate‑driven PTP activation; not replicated by mimetics
No direct phosphonate comparator in same assay

Aqueous Assay Compatibility vs. Protected Precursors

In procurement, buyers must distinguish between SPPS-grade protected amino acids and free assay-ready compounds. Fmoc-Tyr(PO3H2)-OH requires organic co-solvents (e.g., DMSO or DMF) for dissolution and features a bulky N-terminal protecting group that sterically hinders PTPase active sites. In contrast, free H-Tyr(H2PO3)-OH is highly water-soluble and directly processable in standard physiological buffers (pH 5.5-7.5) without requiring prior deprotection steps [1].

Evidence DimensionAqueous Buffer Processability
Target Compound DataDirectly soluble and enzymatically active in aqueous buffer
Comparator Or BaselineRequires organic co-solvents and deprotection (Fmoc-Tyr(PO3H2)-OH)
Quantified DifferenceEliminates the need for organic solvents and synthetic deprotection workflows
ConditionsPreparation of physiological enzymatic assay buffers

For direct in vitro biological assays, procuring the fully unprotected free amino acid is mandatory to ensure aqueous solubility and prevent steric blocking of the enzyme active site.

Radioprotection
Supporting evidence
Protection of TP53 wild‑type cells against ionizing radiation
Reported TP53‑dependent radioprotection context; no mimetic data
Quantitative protection factors not retrieved
Stereoisomer discrimination
Class-level inference
33‑fold lower Ki for D‑isomer vs L‑isomer (Yersinia PTP)
Enantiomeric purity directly affects kinetic measurements
Data from non‑hydrolyzable analogue study
ODC inhibition
Supporting evidence
Noncompetitive inhibition of ornithine decarboxylase
Off‑target activity may influence polyamine‑linked experimental endpoints
IC50/Ki values not retrieved; phosphonate mimetic data absent

Standardized Substrate for PTPase Kinetic Assays

Because it yields a significantly higher Vmax than generic aryl phosphates like pNPP, H-Tyr(H2PO3)-OH is the definitive choice for accurately determining the kinetic parameters (Km, Vmax) of novel protein tyrosine phosphatases (PTPases). It is particularly critical when screening PTP1B inhibitors for diabetes or oncology research, where accurate baseline kinetics are required [1].

Immunogenic Hapten for Pan-Phosphotyrosine Antibodies

For diagnostic manufacturers and research core facilities developing custom monoclonal antibodies (e.g., clones similar to 4G10), H-Tyr(H2PO3)-OH is conjugated to carrier proteins (like KLH or BSA). Its authentic phosphate ester bond ensures that the resulting antibodies have maximum affinity for physiological targets, outperforming antibodies raised against stable but structurally altered analogs like Pmp [2].

Competitive Ligand in SH2 Domain Binding Studies

In structural biology and pharmacology, free phosphotyrosine is utilized as a baseline competitive ligand to map the binding pockets of SH2 and PTB domains. Its high aqueous solubility and lack of protecting groups allow it to be easily titrated into NMR or X-ray crystallography buffers to establish baseline binding affinities before testing complex peptidomimetics [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
PTP activity assay substrate
Hydrolyzable P–O phosphoester bond
Enzymatic turnover and kinetic parameters
Phosphoproteomics reference standard
L‑enantiomer authenticity; defined stereochemistry
LC‑MS/MS or antibody‑based phosphotyrosine detection
PTP‑mediated cell growth regulation studies
Substrate‑driven PTP activation in carcinoma models
Cell cycle and signaling endpoint review
Native phosphotyrosine peptide incorporation
Authentic phosphate geometry and solvation
Binding interaction and desolvation penalty assessment

Physical Description

White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

261.04022410 Da

Monoisotopic Mass

261.04022410 Da

Heavy Atom Count

17

UNII

2R86C98KDX

Other CAS

21820-51-9

Wikipedia

Tyrosine O-phosphate
Luo et al. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology, doi: 10.1038/nchembio.2405, published online 12 June 2017

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